1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
Overview
Description
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C14H17ClO2 It is a derivative of cyclohexane carboxylic acid, where a 3-chlorophenylmethyl group is attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of cyclohexane carboxylic acid with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products Formed:
Oxidation: Carboxylate salts or esters.
Reduction: Cyclohexylmethanol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl group can enhance its binding affinity to certain targets, leading to specific biological effects. The carboxylic acid group can also participate in hydrogen bonding and ionic interactions, influencing the compound’s overall activity.
Comparison with Similar Compounds
- 1-[(4-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid
- 1-[(3-Bromophenyl)methyl]cyclohexane-1-carboxylic acid
- 1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid
Uniqueness: 1-[(3-Chlorophenyl)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of the 3-chlorophenyl group, which can impart distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for developing new molecules with specific activities.
Properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClO2/c15-12-6-4-5-11(9-12)10-14(13(16)17)7-2-1-3-8-14/h4-6,9H,1-3,7-8,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNNZQWIDBEZMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC2=CC(=CC=C2)Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226226-33-0 | |
Record name | 1-[(3-chlorophenyl)methyl]cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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